molecular formula C20H26N4O B2825612 ((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2109239-80-5

((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone

Cat. No. B2825612
CAS RN: 2109239-80-5
M. Wt: 338.455
InChI Key: KAOQZQZNKNEBCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is fused to an 8-azabicyclo[3.2.1]octane, another type of heterocycle. The compound also contains a tert-butylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been characterized using techniques such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a 1,2,4-triazole core have been shown to undergo various reactions. For example, N-phosphorylated 5-amino-1,2,4-triazoles have been synthesized through the chemoselective reaction of diethyl phosphorochloridate with 5-amino-1,2,4-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been characterized using techniques such as NMR spectroscopy and mass spectrometry .

Scientific Research Applications

HIV Entry Inhibitors

One study discussed the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor. This compound, while structurally distinct, shares the concept of targeting specific receptors to inhibit viral entry, suggesting potential research applications of our query compound in antiviral drug development (Watson et al., 2005).

Cycloaddition Reactions

Another study focused on the intermolecular 1,3-cycloaddition reactions of azidomethanones with activated olefins, yielding products with triazole and methanone groups. This indicates the utility of such compounds in synthetic organic chemistry, particularly in constructing complex molecules with potential biological activity (Zanirato, 2002).

Nanoparticle Synthesis

Research on the synthesis and characterization of Zn nanoparticles using hetero-bicyclic compounds demonstrates the potential for similar structures in materials science, particularly in the synthesis of nanoparticles with specific physical and chemical properties (Pushpanathan & Kumar, 2014).

Liquid Crystal Properties

A study on the synthesis, electrochemistry, and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives highlights applications in designing materials with specific electrochemical and physical properties, useful in electronic displays and sensors (Zhao et al., 2013).

Catalysis

The development of a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure showcases applications in catalysis, facilitating efficient synthesis of triazole-containing compounds (Ozcubukcu et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, phosphorylated triazoles have been used in the synthesis of oligonucleotides for polymerase chain reaction (PCR), as well as for the synthesis of phosphorylated nucleotides (pronucleotides), which exhibit high anti-HIV activity .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Compounds containing a 1,2,4-triazole core have been shown to have various biological activities, suggesting potential applications in medicinal and pharmaceutical chemistry .

properties

IUPAC Name

(4-tert-butylphenyl)-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,3)15-6-4-14(5-7-15)19(25)23-16-8-9-17(23)13-18(12-16)24-21-10-11-22-24/h4-7,10-11,16-18H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOQZQZNKNEBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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